(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
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Overview
Description
(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride is a heterocyclic compound that contains a triazole ring. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride typically involves the reaction of 2-propyl-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where halogenated compounds can replace hydrogen atoms on the ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antifungal and antibacterial agent.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of (2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzyme activity or modulate receptor function. This compound can also interfere with cellular processes by disrupting the normal function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Uniqueness
(2-Propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis make it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
(2-propyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-2-3-10-6(4-7)8-5-9-10;/h5H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOMIUPGHFHRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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